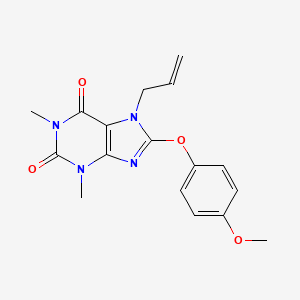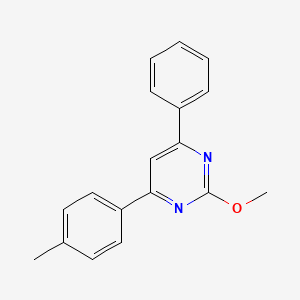methanone](/img/structure/B5779267.png)
[5-fluoro-2-methyl-4-(4-methyl-1-piperidinyl)phenyl](phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[5-fluoro-2-methyl-4-(4-methyl-1-piperidinyl)phenyl](phenyl)methanone, also known as WF-47, is a synthetic compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of phenylpiperidine derivatives and is structurally similar to other compounds that have been used as analgesics and anesthetics.
Mécanisme D'action
[5-fluoro-2-methyl-4-(4-methyl-1-piperidinyl)phenyl](phenyl)methanone is believed to exert its analgesic effects by acting as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a key role in the transmission of pain signals in the central nervous system. By blocking the NMDA receptor, [5-fluoro-2-methyl-4-(4-methyl-1-piperidinyl)phenyl](phenyl)methanone reduces the transmission of pain signals and provides relief from pain.
Biochemical and physiological effects:
In addition to its analgesic effects, [5-fluoro-2-methyl-4-(4-methyl-1-piperidinyl)phenyl](phenyl)methanone has been shown to have other biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which may contribute to its potential as a treatment for addiction. [5-fluoro-2-methyl-4-(4-methyl-1-piperidinyl)phenyl](phenyl)methanone has also been shown to have anti-inflammatory effects and to reduce the release of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of [5-fluoro-2-methyl-4-(4-methyl-1-piperidinyl)phenyl](phenyl)methanone for laboratory experiments is its high potency and selectivity for the NMDA receptor. This makes it a valuable tool for studying the role of the NMDA receptor in pain and other physiological processes. However, one limitation of [5-fluoro-2-methyl-4-(4-methyl-1-piperidinyl)phenyl](phenyl)methanone is its relatively short half-life, which may make it difficult to use in certain experimental settings.
Orientations Futures
There are several potential future directions for research on [5-fluoro-2-methyl-4-(4-methyl-1-piperidinyl)phenyl](phenyl)methanone. One area of interest is the development of more potent and selective NMDA receptor antagonists based on the structure of [5-fluoro-2-methyl-4-(4-methyl-1-piperidinyl)phenyl](phenyl)methanone. Another area of interest is the use of [5-fluoro-2-methyl-4-(4-methyl-1-piperidinyl)phenyl](phenyl)methanone and other NMDA receptor antagonists as treatments for addiction and other psychiatric disorders. Finally, further studies are needed to better understand the biochemical and physiological effects of [5-fluoro-2-methyl-4-(4-methyl-1-piperidinyl)phenyl](phenyl)methanone and its potential therapeutic applications in a variety of disease states.
Méthodes De Synthèse
The synthesis of [5-fluoro-2-methyl-4-(4-methyl-1-piperidinyl)phenyl](phenyl)methanone involves a multi-step process that starts with the reaction of 4-methylpiperidine with 2-bromoacetophenone to yield 4-methyl-1-(2-phenylacetoyl)piperidine. This intermediate is then reacted with 2-fluoro-4-methylphenylboronic acid to yield [5-fluoro-2-methyl-4-(4-methyl-1-piperidinyl)phenyl](phenyl)methanone.
Applications De Recherche Scientifique
[5-fluoro-2-methyl-4-(4-methyl-1-piperidinyl)phenyl](phenyl)methanone has been studied extensively for its potential therapeutic applications, particularly in the field of pain management. It has been shown to be effective in animal models of neuropathic pain, inflammatory pain, and cancer pain. In addition, [5-fluoro-2-methyl-4-(4-methyl-1-piperidinyl)phenyl](phenyl)methanone has been studied for its potential use as an anesthetic and as a treatment for addiction to opioids and other drugs of abuse.
Propriétés
IUPAC Name |
[5-fluoro-2-methyl-4-(4-methylpiperidin-1-yl)phenyl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FNO/c1-14-8-10-22(11-9-14)19-12-15(2)17(13-18(19)21)20(23)16-6-4-3-5-7-16/h3-7,12-14H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVKXMMKOXQQVOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=C(C(=C2)C)C(=O)C3=CC=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-Fluoro-2-methyl-4-(4-methylpiperidin-1-yl)phenyl]-phenylmethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-methoxyphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5779189.png)
![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-6-quinolinylpropanamide](/img/structure/B5779192.png)
![4-({4-[(4-bromobenzyl)oxy]-3-ethoxybenzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5779212.png)







![1-[(4-chloro-2-methylphenoxy)acetyl]-4-(3-methoxyphenyl)piperazine](/img/structure/B5779268.png)

![dimethyl 2-[(ethylsulfonyl)amino]terephthalate](/img/structure/B5779304.png)
